

# Synonyms for Fadrozole Hydrochloride Hemihydrate in scientific literature

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## Compound of Interest

Compound Name: *Fadrozole Hydrochloride*  
*Hemihydrate*

Cat. No.: *B1671857*

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## Fadrozole Hydrochloride Hemihydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fadrozole Hydrochloride Hemihydrate**, a potent and selective nonsteroidal aromatase inhibitor. This document details its synonyms, chemical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.

### Chemical Identity and Synonyms

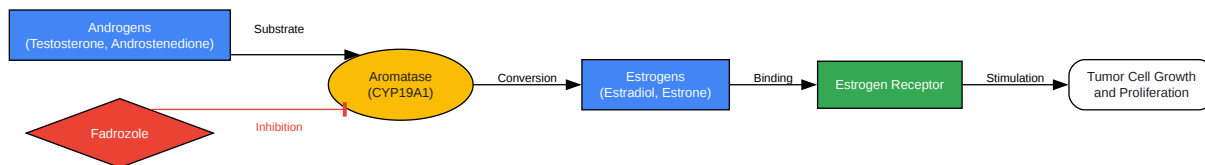
**Fadrozole Hydrochloride Hemihydrate** is known by several names in scientific literature and commercial products. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

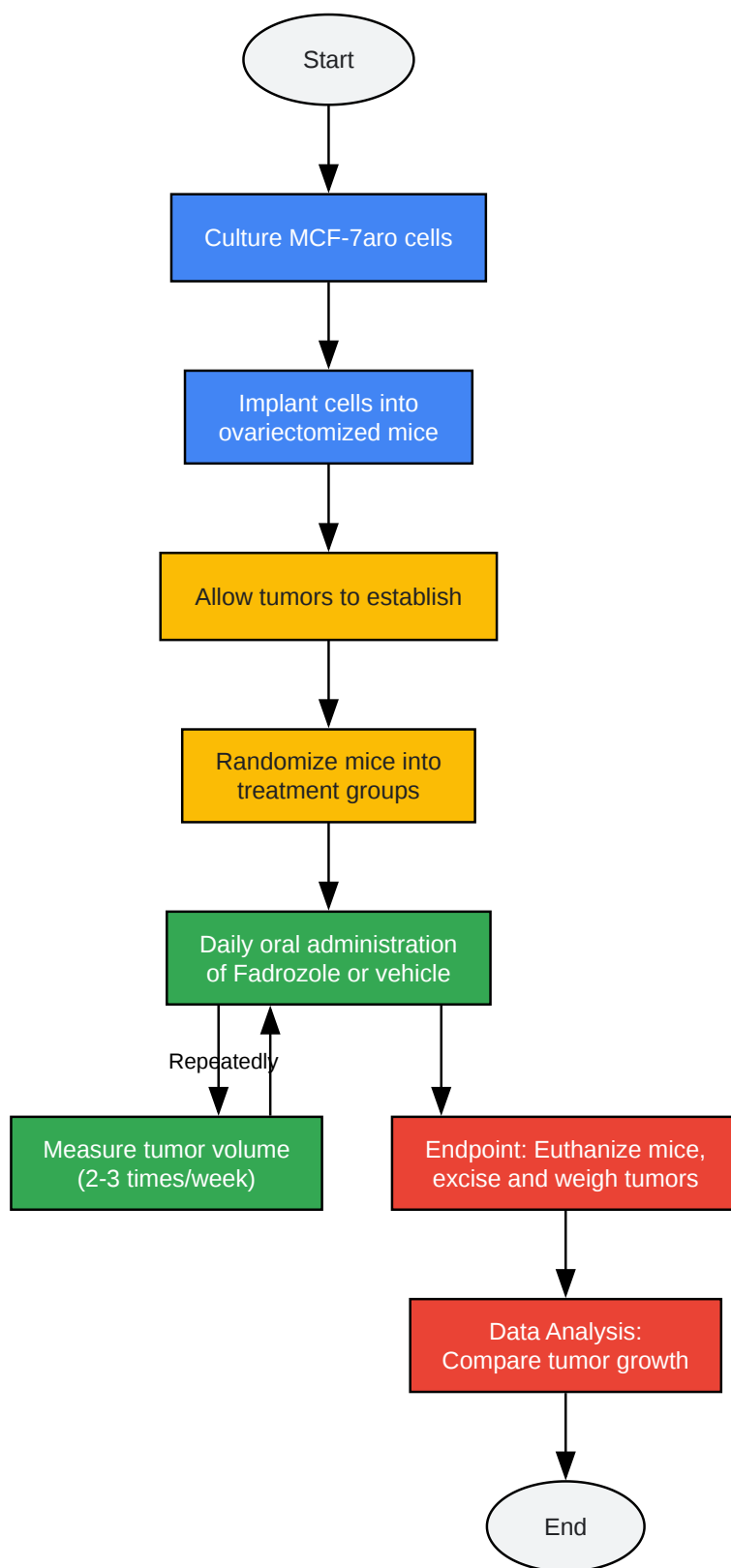
Identifier Type	Value
IUPAC Name	4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride hemihydrate
Synonyms	CGS 16949A, Fadrozole HCl, Afema, Fadrozol, Fadrozolum[1][2][3]
CAS Registry Number	Fadrozole: 102676-47-1[1][2]
Fadrozole Hydrochloride: 102676-31-3[1][2]	
Fadrozole Hydrochloride Hemihydrate: 176702-70-8[4]	
Molecular Formula	$C_{14}H_{13}N_3 \cdot HCl \cdot 0.5H_2O$
Molecular Weight	268.74 g/mol

## Mechanism of Action: Aromatase Inhibition

Fadrozole is a selective, non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step of estrogen biosynthesis.[1][5][6] It competitively binds to the heme group of the aromatase enzyme, thereby blocking the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone).[5][7][8] This reduction in estrogen levels is the primary mechanism behind its therapeutic effect in estrogen-dependent diseases, such as hormone receptor-positive breast cancer.[5][9]

## Signaling Pathway of Fadrozole's Action





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